Alfatradiol;Epiestradiol;Epiestrol
Description
Steroid Hormones: General Classification and Biological Significance
Steroid hormones are a class of lipids derived from cholesterol that act as crucial signaling molecules in a vast array of physiological processes. wikipedia.orgfiveable.me Secreted by glands such as the adrenal cortex, testes, and ovaries, as well as the placenta during pregnancy, these hormones travel through the bloodstream to target cells, where they exert their effects. britannica.com Their lipid-soluble nature allows them to readily pass through cell membranes and bind to intracellular receptors, directly influencing gene expression. fiveable.meebsco.com
Steroid hormones are broadly classified into two main categories:
Corticosteroids: Primarily synthesized in the adrenal cortex, this group includes glucocorticoids (like cortisol), which are integral to metabolism and the body's stress response, and mineralocorticoids (like aldosterone), which regulate salt and water balance. wikipedia.orgvedantu.com
Sex Steroids: These are predominantly produced by the gonads (testes and ovaries) and are responsible for the development of sexual characteristics and reproductive function. wikipedia.orgfiveable.me They are further subdivided into:
Androgens: Male sex hormones, with testosterone (B1683101) being the principal androgen. britannica.com
Estrogens: Female sex hormones, with estradiol (B170435) being a primary example. vedantu.com
Progestogens: Such as progesterone, which plays a vital role in the menstrual cycle and pregnancy. vedantu.com
The biological significance of steroid hormones is profound, encompassing the regulation of metabolism, inflammation, immune responses, sexual development, and the ability to withstand illness and injury. wikipedia.org
Structural Isomerism and Nomenclature of 17α-Estradiol (Alfatradiol/Epiestradiol/Epiestrol)
The key to understanding 17α-Estradiol lies in the concept of stereoisomerism. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. nih.govnih.gov 17α-Estradiol and its more famous counterpart, 17β-estradiol, are epimers, a specific type of stereoisomer. They differ only in the configuration of the hydroxyl group (-OH) at the 17th carbon position of the steroid's D-ring. wikipedia.orgoctagonchem.com
In 17β-estradiol, the hydroxyl group is oriented in the "beta" position, conventionally depicted as pointing "up" or out of the plane of the molecule. In contrast, the hydroxyl group in 17α-Estradiol is in the "alpha" position, pointing "down" or into the plane. octagonchem.com This seemingly minor difference in spatial arrangement has significant consequences for how the molecule interacts with biological targets, such as estrogen receptors.
The various names for this compound reflect its chemical identity and relationship to estradiol:
17α-Estradiol: The systematic name that precisely describes its chemical structure as an isomer of estradiol with the hydroxyl group at carbon 17 in the alpha configuration. wikipedia.org
Alfatradiol: A common trivial name used in various contexts. wikipedia.org
Epiestradiol / Epiestrol: These names denote its epimeric relationship to estradiol. targetmol.com
Table 1: Comparison of 17α-Estradiol and 17β-Estradiol
| Feature | 17α-Estradiol (Alfatradiol) | 17β-Estradiol |
| Chemical Formula | C18H24O2 nih.gov | C18H24O2 nist.gov |
| Molar Mass | 272.38 g/mol wikipedia.org | 272.38 g/mol wikipedia.org |
| Hydroxyl Group at C17 | Alpha (α) position octagonchem.com | Beta (β) position nih.gov |
| Estrogenic Potency | Significantly lower than 17β-estradiol wikipedia.org | High wikipedia.org |
| Melting Range | 223–229 °C octagonchem.com | 76–83 °C octagonchem.com |
| Specific Optical Rotation | +51 to +56 degrees octagonchem.com | +76 to +83 degrees octagonchem.com |
Academic Research Trajectory and Foundational Discoveries of the Chemical Compound
Historically, 17α-Estradiol was largely overshadowed by the potent estrogenic activity of 17β-estradiol and was often considered hormonally inactive or, at best, a weak estrogen. nih.govnih.gov It was identified as a major urinary metabolite of 17β-estradiol in certain animal species, such as rabbits. taylorandfrancis.com Early research often utilized it as a control compound in experiments to differentiate the specific effects of the more active 17β-isomer. taylorandfrancis.com
A pivotal shift in the understanding of 17α-Estradiol began with research into its potential non-feminizing properties and its distinct interactions with biological systems. One of the earlier recognized activities of Alfatradiol was its ability to inhibit the enzyme 5α-reductase, which is involved in the conversion of testosterone to the more potent dihydrotestosterone (B1667394). wikipedia.orgmedchemexpress.com
More recent and groundbreaking research has illuminated the unique neuroprotective and metabolic effects of 17α-Estradiol. oup.com Studies have revealed that while it has a much lower binding affinity for the classical nuclear estrogen receptors (ERα and ERβ) compared to 17β-estradiol, it may be the primary ligand for a brain-expressed estrogen receptor known as ER-X. wikipedia.orgwikipedia.org This finding has spurred a wave of research into its potential therapeutic applications for neurodegenerative disorders. alzdiscovery.org
Furthermore, research from the NIA Interventions Testing Program has demonstrated that 17α-Estradiol can extend the median lifespan of male mice, an effect not observed in females. nih.gov These studies have also highlighted its beneficial effects on metabolic health, including improvements in insulin (B600854) sensitivity and reductions in age-related inflammation and visceral adiposity in male mice. alzdiscovery.org These sex-specific effects are a current area of intense investigation, with evidence suggesting they are mediated through estrogen receptor α (ERα). nih.govelifesciences.org
The journey of 17α-Estradiol from a seemingly inert isomer to a molecule of significant biological interest underscores the importance of re-examining long-held assumptions in chemical biology and highlights the potential for discovering novel biological activities within previously overlooked compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14?,15?,16?,17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-AFKOEOOISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Endogenous Pathways, and Metabolism of 17α Estradiol
De Novo Steroidogenesis and Precursor Conversion
The synthesis of 17α-estradiol is intrinsically linked to the broader pathways of steroid hormone production, originating from cholesterol.
Position of 17α-Estradiol within Estrogen Biosynthesis Pathways
The primary pathway for estrogen biosynthesis involves the conversion of androgens into estrogens through the action of the enzyme aromatase (CYP19A1). researchgate.netontosight.aiyoutube.com The conventional pathway leads to the formation of 17β-estradiol from testosterone (B1683101) or estrone (B1671321) from androstenedione (B190577). ontosight.aiwikipedia.org
17α-estradiol is understood to be synthesized from its androgen precursor, epitestosterone, via the action of aromatase. wikipedia.org While the precise tissues and physiological conditions governing this specific conversion are not fully characterized, the brain is a known site of this transformation. wikipedia.org Another potential route for the formation of estrone, a precursor to estradiol (B170435), is the oxidation of 17α-estradiol by estradiol 17α-dehydrogenase. bio-rad.com The interconversion between 17α-estradiol and estrone is also believed to occur, although the specific enzymes responsible for this reaction have not yet been definitively identified. wikipedia.org
Enzymatic Steps and Stereospecificity in 17-Epimer Formation
The key enzymatic step that dictates the formation of the 17α-epimer of estradiol is the stereospecific reduction of the 17-keto group of estrone or the 17-keto group of an androgen precursor. The family of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs) are primarily responsible for the interconversion between 17-keto and 17β-hydroxy steroids. wikipedia.orgnih.gov For instance, 17β-HSD type 1 is crucial for the conversion of estrone to the highly active 17β-estradiol. nih.govnih.gov
The formation of 17α-estradiol, however, implies the action of a dehydrogenase with a different stereoselectivity, leading to the hydroxyl group in the alpha orientation. While the specific "17α-hydroxysteroid dehydrogenase" is less characterized than its beta-specific counterparts, the existence of 17α-estradiol in vivo confirms that such enzymatic activity occurs. The conformational structures of 17β-estradiol and its epimer, 17α-estradiol, have been determined, highlighting the distinct spatial arrangement of the 17-hydroxyl group. researchgate.net
Biotransformation and Conjugation
Once formed, 17α-estradiol undergoes extensive metabolism, primarily through conjugation and oxidative reactions, to facilitate its elimination from the body. researchgate.net These processes are crucial for regulating its endogenous levels and biological activity.
Glucuronidation by UDP-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT1A10, UGT2B7)
Glucuronidation is a major pathway in the metabolism of estrogens, catalyzed by a superfamily of UDP-glucuronosyltransferase (UGT) enzymes. oup.comnih.gov This process involves the addition of a glucuronic acid moiety to the steroid, increasing its water solubility and facilitating its excretion. oup.com
Research on the glucuronidation of steroid enantiomers has provided significant insights into the enzymes that likely metabolize 17α-estradiol. Studies have shown that the glucuronidation pattern of ent-17β-estradiol (the enantiomer of 17β-estradiol) closely resembles that of 17α-estradiol. nih.gov Specifically, UGT isoforms of the 2B subfamily, particularly UGT2B7, are key enzymes in this process. nih.gov UGT1A10, a member of the UGT1A subfamily, has demonstrated very high activity in the glucuronidation of ent-17β-estradiol, primarily at the 3-hydroxyl position. nih.gov This suggests a high degree of regioselectivity. nih.gov
| Enzyme Family | Isoform | Primary Conjugation Site | Reference |
| UGT1A | UGT1A10 | 3-OH | nih.gov |
| UGT2B | UGT2B7 | 17-OH | nih.gov |
Role of Cytochrome P450 (CYP) and Hydroxysteroid Dehydrogenase (HSD) Enzymes in Metabolism
The oxidative metabolism of estrogens is primarily mediated by cytochrome P450 (CYP) enzymes. oup.compharmgkb.org Various CYP isoforms are involved in the hydroxylation of the estradiol molecule at different positions, with the liver being the main site for this biotransformation. plos.orgnih.gov While much of the research has focused on 17β-estradiol, the same enzymatic systems are expected to metabolize its 17α-epimer. Key CYP enzymes in estrogen metabolism include CYP1A2 and CYP3A4, which are abundant in the liver. plos.orgnih.govresearchgate.net
Hydroxysteroid dehydrogenases (HSDs) are also critical in estrogen metabolism, catalyzing the interconversion between hydroxyl and keto forms of steroids. wikipedia.orgnih.gov For instance, 17β-HSD type 2 catalyzes the oxidation of estradiol to the less active estrone. nih.gov A similar oxidative process for 17α-estradiol to estrone is catalyzed by an estradiol 17α-dehydrogenase. bio-rad.com
Regioselectivity and Stereoselectivity of Metabolic Enzymes
The metabolic enzymes involved in the biotransformation of 17α-estradiol exhibit significant regioselectivity and stereoselectivity.
Regioselectivity is evident in the hydroxylation reactions catalyzed by CYP enzymes. For example, different CYP isoforms preferentially hydroxylate the estrogen molecule at different positions, such as the 2-position or the 4-position. oup.comnih.gov Human CYP1B1, for instance, predominantly catalyzes the 4-hydroxylation of 17β-estradiol, while the rat ortholog favors 2-hydroxylation. nih.gov Similarly, UGT isoforms show regioselectivity, with some, like UGT1A10, primarily conjugating the 3-hydroxyl group, while others, like UGT2B7, act on the 17-hydroxyl group. nih.gov
Comparative Biochemistry with Related Steroid Hormones
Differential Metabolic Fates Compared to 17β-Estradiol
17α-estradiol (alfatradiol) and its stereoisomer, 17β-estradiol, the primary female sex hormone, are distinguished by the stereochemistry at the 17th carbon atom. wikipedia.org This structural difference leads to distinct metabolic pathways and biological activities. While both are endogenous estrogens, their metabolic fates and potencies differ significantly. wikipedia.orgwikipedia.orgmdpi.com
The interconversion between 17α-estradiol and 17β-estradiol primarily occurs through their common metabolite, estrone. taylorandfrancis.comnih.gov The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyzes the conversion of the potent 17β-estradiol to the less active estrone. wikipedia.orgontosight.ai Conversely, estrone can be converted back to 17β-estradiol. wikipedia.orgnih.gov In some species, like rabbits, the metabolism of 17β-estradiol involves both 17β- and 17α-hydroxysteroid dehydrogenases, leading to the formation of 17α-estradiol as a major urinary metabolite via estrone, rather than direct epimerization. taylorandfrancis.com Studies in anaerobic sediments have shown that both estradiol isomers predominantly convert to estrone, with a small degree of isomeric interconversion, suggesting that this conversion pathway is a key metabolic route. nih.gov
A defining difference lies in their estrogenic activity. 17α-estradiol is considered a weak estrogen, with approximately 100-fold lower estrogenic activity compared to 17β-estradiol. wikipedia.orgwikipedia.org This is reflected in their binding affinities for the classical nuclear estrogen receptors, ERα and ERβ. wikipedia.orgalzdiscovery.org While both isomers bind to these receptors, 17α-estradiol does so with significantly less avidity. oup.comnih.gov However, some research indicates that 17α-estradiol and 17β-estradiol elicit similar genomic binding and transcriptional activation through ERα. nih.govelifesciences.org
Despite its lower affinity for classical estrogen receptors, 17α-estradiol has been found to be a potent activator of the brain-expressed ER-X, potentially being its primary endogenous ligand. wikipedia.orgwikipedia.orgalzdiscovery.org Unlike 17β-estradiol, 17α-estradiol does not bind to sex hormone-binding globulin (SHBG), the plasma protein that transports estrogens in the blood. oup.com This lack of binding to SHBG could influence its bioavailability and local tissue effects.
| Feature | 17α-Estradiol (Alfatradiol) | 17β-Estradiol |
|---|---|---|
| Estrogenic Activity | Weak; approximately 100-fold lower than 17β-estradiol. wikipedia.orgwikipedia.org | Potent; the major female sex hormone. wikipedia.org |
| Binding to ERα | Lower affinity compared to 17β-estradiol. alzdiscovery.orgnih.gov | High affinity. nih.gov |
| Binding to ERβ | Lower affinity compared to 17β-estradiol. alzdiscovery.org | High affinity. wikipedia.org |
| Binding to ER-X | Greater potency than 17β-estradiol; may be the predominant endogenous ligand. wikipedia.orgwikipedia.orgalzdiscovery.org | Binds with less potency than 17α-estradiol. wikipedia.org |
| Binding to SHBG | Does not bind. oup.com | Binds, affecting bioavailability. oup.com |
Interactions with Other Steroid Hormone Metabolic Pathways
17α-estradiol interacts with several key enzymes in steroid hormone metabolism, leading to effects that are distinct from its direct estrogenic activity. A primary mechanism of action is its role as an inhibitor of 5α-reductase. wikipedia.orgabmole.commedchemexpress.com This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov By inhibiting 5α-reductase, 17α-estradiol can reduce the levels of DHT. nih.gov This inhibitory action on testosterone metabolism has been noted in various tissues, including the prostate. abmole.comnih.gov
In addition to its effect on 5α-reductase, 17α-estradiol can also influence the activity of other enzymes involved in steroidogenesis. It has been reported to inhibit 17β-dehydrogenase, which would impede the conversion of androstenedione to testosterone. Furthermore, some evidence suggests it may stimulate aromatase, the enzyme that converts testosterone to estradiol, thereby further reducing testosterone levels.
The interaction of estrogens with androgen metabolism is complex. For instance, 17β-estradiol has been shown to decrease 5α-reductase activity in osteoblast-like cells, suggesting a regulatory role for estrogens in androgen metabolism within bone tissue. nih.gov While 17α-estradiol is considered non-feminizing, its influence on these enzymatic pathways highlights its capacity to modulate the balance of androgens and estrogens in specific tissues. alzdiscovery.org This modulation of steroid hormone metabolism, particularly the reduction of potent androgens like DHT, is a key aspect of its biochemical profile.
| Enzyme | Effect of 17α-Estradiol | Metabolic Consequence |
|---|---|---|
| 5α-Reductase | Inhibition. wikipedia.orgabmole.commedchemexpress.com | Decreased conversion of testosterone to dihydrotestosterone (DHT). |
| 17β-Dehydrogenase | Inhibition. | Reduced conversion of androstenedione to testosterone. |
| Aromatase | Stimulation (reported). | Accelerated conversion of testosterone to estradiol. |
Molecular Mechanisms of Action of 17α Estradiol
Estrogen Receptor (ER) Interactions and Signaling Pathways
While considered a weak estrogen, alfatradiol's interactions with estrogen receptors are pivotal to its mechanism of action. wikipedia.org
Alfatradiol exhibits a lower binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to its potent stereoisomer, 17β-estradiol. oup.com Specifically, alfatradiol binds to ERα and ERβ with approximately 58% and 11% of the relative binding affinity of 17β-estradiol, respectively. wikipedia.org This reduced affinity contributes to its significantly lower estrogenic activity, which is estimated to be about 100-fold less than that of 17β-estradiol. wikipedia.orgwikipedia.org
The binding of estrogens to ERα and ERβ is stereospecific. For ERα, 17β-estradiol has a two-fold higher affinity than 17α-estradiol, and for ERβ, this difference increases to a tenfold higher affinity. oup.com
Interactive Data Table: Relative Binding Affinities of Estradiol (B170435) Isomers for Estrogen Receptors
| Compound | Receptor | Relative Binding Affinity (%) compared to 17β-estradiol |
| Alfatradiol (17α-Estradiol) | ERα | 58 |
| Alfatradiol (17α-Estradiol) | ERβ | 11 |
| 17β-Estradiol | ERα | 100 |
| 17β-Estradiol | ERβ | 100 |
Note: This table is based on available research data and illustrates the comparative binding affinities.
Interestingly, while displaying weaker interactions with the classical estrogen receptors, alfatradiol has been identified as a potent activator of the brain-expressed Estrogen Receptor X (ER-X). wikipedia.orgwikipedia.org In fact, it demonstrates greater potency in activating ER-X than 17β-estradiol, suggesting that alfatradiol may be the primary endogenous ligand for this particular receptor. wikipedia.orgwikipedia.org This specific interaction highlights a potentially significant role for alfatradiol in neurological functions.
The binding of a ligand to an estrogen receptor induces a conformational change that facilitates its dimerization. semanticscholar.org This dimerization is a critical step in the receptor's ability to bind to DNA and regulate gene expression. semanticscholar.orgnih.gov Both 17α-estradiol and 17β-estradiol can induce the dimerization of ERα, leading to nuclear translocation and subsequent transcriptional activity. elifesciences.orgnih.gov This process can involve the formation of homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). semanticscholar.org The specific type of dimer formed can influence the transcriptional response. Research indicates that alfatradiol and 17β-estradiol elicit similar genomic binding and transcriptional activation through ERα, suggesting they both effectively initiate this dimerization process. elifesciences.orgnih.gov
The conformation of the estrogen receptor can be allosterically modulated by the specific DNA sequences, known as estrogen response elements (EREs), to which it binds. nih.govnih.gov Different ERE sequences can induce distinct conformational changes in the ER, which in turn can affect the recruitment of coactivator proteins and lead to differential gene expression. nih.gov While the direct allosteric effects of alfatradiol on ER conformation in response to ERE binding are not as extensively studied as those of 17β-estradiol, the principle that the ligand-receptor complex is influenced by its DNA binding site remains a key aspect of its function. nih.govnih.gov
Non-Estrogen Receptor Mediated Molecular Mechanisms
Beyond its interactions with estrogen receptors, alfatradiol exerts significant biological effects through other molecular pathways.
A primary and well-documented mechanism of action for alfatradiol is its inhibition of the enzyme 5α-reductase. wikipedia.orgpatsnap.compatsnap.com This enzyme is crucial for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgwikipedia.org By inhibiting 5α-reductase, alfatradiol effectively reduces the local concentration of DHT. patsnap.compatsnap.com This is particularly relevant in tissues where DHT plays a significant role, such as the scalp and prostate. patsnap.comnih.gov
The inhibition of 5α-reductase leads to an increase in testosterone levels and a subsequent decrease in DHT levels. drugs.com This alteration in the testosterone-to-DHT ratio is a key factor in the therapeutic applications of alfatradiol, particularly in the context of androgen-dependent conditions. patsnap.compatsnap.com Furthermore, alfatradiol has been shown to inhibit 17β-dehydrogenase, an enzyme that converts androstenedione (B190577) to testosterone, further reducing the synthesis of both testosterone and DHT. It also stimulates aromatase, which accelerates the conversion of testosterone to estradiol.
Interactive Data Table: Key Enzymes in Androgen Metabolism Modulated by Alfatradiol
| Enzyme | Action of Alfatradiol | Consequence |
| 5α-Reductase | Inhibition | Decreased conversion of testosterone to dihydrotestosterone (DHT) |
| 17β-Dehydrogenase | Inhibition | Reduced conversion of androstenedione to testosterone |
| Aromatase | Stimulation | Increased conversion of testosterone to estradiol |
Activation of Intracellular Kinase Cascades (e.g., MAPK/ERK and PI3K-Akt Pathways)
17α-Estradiol has been shown to rapidly and persistently activate key intracellular signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathways. oup.com This activation is crucial for mediating the neuroprotective and differentiative effects of the estrogen in the brain. oup.com
Studies have demonstrated that even at low concentrations (1 pM), 17α-estradiol can induce the activation of MAPK/ERK1/2 and PI3K-Akt. oup.com This rapid signaling is considered a non-genomic action, as it occurs too quickly to be mediated by changes in gene transcription. nih.gov While its isomer, 17β-estradiol, also activates these pathways, it often does so through different receptor-dependent mechanisms. For instance, 17β-estradiol can activate the PI3K/Akt pathway in an Estrogen Receptor α (ERα)-dependent manner in certain cancer cells. nih.govnih.govresearchgate.net In contrast, some of 17β-estradiol's effects on the MAPK/ERK pathway have been observed in cells lacking classical estrogen receptors, suggesting the involvement of other receptors like the G protein-coupled receptor homolog, GPR30. oup.com
The activation of these kinase cascades by 17α-estradiol is linked to significant cellular outcomes. For example, the activation of MAPK/ERK is associated with neuroprotective responses and the stabilization of mitochondrial membrane potential during oxidative stress. oup.comnih.gov The PI3K/Akt pathway is a well-known cell survival pathway, and its activation by estrogens can contribute to cell proliferation and protection from apoptosis. nih.govnih.gov
Table 1: Research Findings on Kinase Cascade Activation by Estradiol Isomers
| Compound | Pathway Activated | Cell/Tissue Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| 17α-Estradiol | MAPK/ERK, PI3K-Akt | Brain | Elicits rapid and sustained activation at low (1 pM) concentrations, mediating neuroprotection. | oup.com |
| 17β-Estradiol | PI3K/Akt | Endometrial & Breast Cancer Cells | Activates pathway via ERα-dependent and independent mechanisms. | nih.govnih.govresearchgate.net |
| 17β-Estradiol | MAPK/ERK | Breast Cancer Cells, Human Lens Epithelial Cells | Activation can be ER-independent, potentially involving GPR30, and helps stabilize mitochondrial membrane potential. | oup.comnih.govnih.gov |
| 17β-Estradiol | Src/ERK/CREB | Rat Hippocampal Neurons | Activation is dependent on Ca2+ influx via L-type Ca2+ channels. | nih.gov |
Modulation of Cellular Ion Transport and Channel Activities (e.g., Na+-Ca2+ exchange, Ca2+ influx)
17α-Estradiol also exerts its effects by modulating the activity of cellular ion transporters and channels, which is critical for various physiological processes. A notable non-genomic action is its ability to influence intracellular calcium ([Ca2+]i) levels.
Research in cell cultures has shown that pretreatment with 17α-estradiol can prevent the rise in cellular calcium levels that typically occurs following exposure to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. alzdiscovery.orgalzdiscovery.org This suggests a protective role against Aβ-induced cellular stress by stabilizing calcium homeostasis.
Its isomer, 17β-estradiol, has been more extensively studied in this context and demonstrates complex, tissue-specific effects on ion transport. In vascular smooth muscle, 17β-estradiol can inhibit Ca2+ influx, acting similarly to a Ca2+ channel blocker. nih.gov Conversely, in vascular endothelial cells, it can induce an increase in [Ca2+]i, a necessary step for nitric oxide synthesis. nih.gov Studies on rat brain synaptic plasma membranes indicate that 17β-estradiol modulates Na+-dependent Ca2+ uptake, suggesting the Na+/Ca2+ exchanger as a key mechanism for this effect. nih.gov Furthermore, in hippocampal neurons, 17β-estradiol-induced Ca2+ influx through L-type calcium channels is a critical upstream event for activating the Src/ERK signaling pathway. nih.gov While direct evidence for 17α-estradiol's effect on the Na+-Ca2+ exchanger is less documented, its ability to relax uterine smooth muscle is considered a non-genomic membrane action, likely involving interactions with membrane proteins like calcium channels. nih.gov
Table 2: Research Findings on Modulation of Ion Transport by Estradiol Isomers
| Compound | Ion/Channel Modulated | Cell/Tissue Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| 17α-Estradiol | Intracellular Ca2+ | Cell Culture | Prevents the increase in cellular calcium levels induced by amyloid-beta (Aβ) insult. | alzdiscovery.orgalzdiscovery.org |
| 17α-Estradiol | Calcium Channels (presumed) | Uterine Smooth Muscle | Induces rapid, non-genomic uterine relaxation, suggesting interaction with membrane calcium channels. | nih.gov |
| 17β-Estradiol | Ca2+ Influx | Porcine Coronary Artery | Inhibits Ca2+ influx in vascular smooth muscle, acting like a Ca2+ channel blocker. | nih.gov |
| 17β-Estradiol | Intracellular Ca2+ | Rat Vascular Endothelium | Induces a rapid, non-genomic increase in intracellular Ca2+ concentration. | nih.gov |
| 17β-Estradiol | Na+-dependent Ca2+ uptake | Rat Brain Synaptic Membranes | Modulates Na+/Ca2+ exchange, increasing Ca2+ uptake. | nih.gov |
| 17β-Estradiol | L-type Ca2+ channels | Rat Hippocampal Neurons | Induces Ca2+ influx, which is required for subsequent activation of the Src/ERK signaling cascade. | nih.gov |
Cellular and Subcellular Effects of 17α Estradiol
Cellular Differentiation and Tissue Homeostasis Mechanisms
Through its ability to regulate gene expression, 17α-estradiol influences cellular differentiation and the maintenance of homeostasis in various tissues, particularly in the context of aging and metabolism. Many of these benefits have been observed in male mice and are mediated through ERα. nih.govelifesciences.org
Metabolic Homeostasis: 17α-estradiol has been shown to improve metabolic parameters by acting on the liver and hypothalamus. nih.govelifesciences.orgbiorxiv.org It can reduce age-related hepatic steatosis (fatty liver), improve insulin (B600854) sensitivity, and modulate hepatic gluconeogenesis. nih.govnih.govbiorxiv.org These effects contribute to the maintenance of systemic metabolic health. Improvements in liver function are also associated with reduced hepatocyte DNA damage. nih.gov
Adipose Tissue and Energy Balance: The compound can impact body composition by reducing visceral adiposity. nih.gov This is partly achieved through the activation of anorexigenic (appetite-suppressing) pathways in the hypothalamus, leading to reduced energy intake. nih.gov
Osteogenic Differentiation: Studies using the related compound 17α-ethinyl estradiol (B170435) have shown an effect on the differentiation and mineralization of osteoprecursor cells, which are critical for bone formation. nih.gov The effects appear to be dose-dependent and highlight a potential role in bone homeostasis. nih.gov
Neuroprotection: Endogenous 17α-estradiol is found in the brain and is suggested to have a neuroprotective role. nih.gov
Table 3: Research Findings on the Effects of 17α-Estradiol on Tissue Homeostasis This table summarizes key research findings regarding the impact of 17α-estradiol on cellular processes in different tissues, primarily based on studies in male mice.
| Tissue/System | Observed Effect of 17α-Estradiol | Underlying Cellular Mechanism | Reference |
|---|---|---|---|
| Liver | Improves metabolic health; reduces steatosis and insulin resistance. | Modulation of hepatic gluconeogenesis; reduction in hepatocyte DNA damage. | nih.govnih.govbiorxiv.org |
| Hypothalamus | Reduces energy intake. | Activation of anorexigenic (appetite-suppressing) pathways. | elifesciences.orgnih.gov |
| Adipose Tissue | Reduces visceral adiposity. | Direct effects on nutrient-sensing pathways. | nih.gov |
| Bone | Affects osteoprecursor cell differentiation (studied with 17α-ethinyl estradiol). | Modulation of alkaline phosphatase (ALP) activity. | nih.gov |
Molecular Mechanisms in Osteoblast Differentiation and Bone Remineralization
The influence of estrogens on bone health is well-established, and emerging evidence suggests that 17α-estradiol may contribute to the maintenance of bone homeostasis. Its effects appear to be mediated, at least in part, through the modulation of key signaling pathways that govern the function of osteoblasts, the cells responsible for new bone formation.
Studies in ovariectomized mouse models have demonstrated that 17α-estradiol can prevent bone loss, a finding that points to its potential role in regulating bone remodeling. alzdiscovery.org The molecular underpinnings of this effect are thought to involve estrogen receptor alpha (ERα), the primary receptor through which estrogens exert their effects on bone. alzdiscovery.org It is suggested that 17α-estradiol signaling through ERα helps to correct the imbalance between bone resorption by osteoclasts and bone formation by osteoblasts that occurs in estrogen-deficient states. alzdiscovery.org
A critical pathway in osteoblast differentiation and function is the Wnt signaling pathway. Research on the closely related 17β-estradiol has shown that estrogen receptors can physically and functionally interact with components of the Wnt cascade. nih.gov Specifically, ERα can associate with the transcription factor TCF-4, a key effector of Wnt signaling, independent of β-catenin. nih.gov While one study noted that low-affinity ERα ligands like 17α-estradiol did not significantly activate TCF-dependent gene transcription on their own, the prevention of bone loss in animal models by 17α-estradiol points towards a likely interaction with the Wnt pathway. alzdiscovery.orgnih.gov It is plausible that 17α-estradiol modulates Wnt signaling to favor osteoblast activity and bone formation, thereby contributing to bone preservation. alzdiscovery.orgnih.gov Furthermore, kinase-mediated actions of the estrogen receptor, which can be stimulated independently of direct DNA binding, have been shown to induce osteoblastic differentiation by stimulating both Wnt and Bone Morphogenetic Protein 2 (BMP-2) signaling. nih.gov
Table 1: Investigated Molecular Interactions of Estradiol Analogs in Osteoblasts
| Compound | Target Pathway/Molecule | Observed Effect in Osteoblasts/Animal Models | Reference |
| 17α-Estradiol | Estrogen Receptor α (ERα) | Prevents bone loss in ovariectomized mice, suggesting modulation of osteoclast/osteoblast activity. | alzdiscovery.org |
| 17α-Estradiol | Wnt Signaling | Implied modulation to ameliorate ovariectomy-induced bone loss. | alzdiscovery.orgnih.gov |
| 17β-Estradiol | Wnt/TCF-4 | Physical association with TCF-4, enhancing TCF-dependent gene promoter activity. | nih.gov |
| Estren (ER Kinase Activator) | Wnt and BMP-2 Signaling | Induced osteoblastic differentiation in precursor cells. | nih.gov |
Effects on Adipogenesis and Cellular Metabolic Homeostasis
17α-estradiol has demonstrated significant effects on adipose tissue and the regulation of metabolic homeostasis, primarily through mechanisms that reduce fat accumulation and improve metabolic parameters. These effects are largely attributed to its interaction with ERα, particularly in tissues like the liver and hypothalamus, as well as directly within adipocytes.
Research has shown that 17α-estradiol can prevent increases in body weight and visceral adiposity. nih.gov This is achieved in part by reducing energy intake through the activation of anorexigenic (appetite-suppressing) pathways in the hypothalamus. nih.gov However, direct effects on adipose tissue also play a crucial role. In visceral adipose tissue, 17α-estradiol has been found to influence nutrient-sensing pathways, including the activation of AMP-activated protein kinase (AMPKα) and the reduction of mammalian target of rapamycin (B549165) complex 1 (mTORC1) activity. nih.gov AMPK activation is a key cellular signal for energy conservation and promotes processes like fatty acid oxidation, while reduced mTORC1 signaling is associated with decreased protein synthesis and cell growth.
The process of adipogenesis, the formation of new fat cells, is also influenced by 17α-estradiol. Studies on its more potent isomer, 17β-estradiol, have shown that estrogen signaling can suppress adipogenesis. This is accomplished by downregulating the expression of key adipogenic transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). frontiersin.orgresearchgate.net This regulation is partly mediated through epigenetic modifications, where ERα recruits enzymes that alter histone marks on the promoter regions of these genes, leading to their repression. frontiersin.org Given that 17α-estradiol also signals through ERα, it is plausible that it employs similar anti-adipogenic mechanisms to limit the expansion of fat tissue. alzdiscovery.orgnih.gov In female mice, while 17α-estradiol reduces fat mass, its effects on the lipid profile within skeletal muscle are complex, suggesting tissue-specific metabolic actions. nih.gov
Table 2: Cellular Metabolic Effects of 17α-Estradiol
| Cellular Process | Key Molecular Target/Pathway | Observed Effect | Reference |
| Adiposity | Hypothalamic Anorexigenic Pathways | Reduced energy intake, leading to decreased body mass and visceral adiposity. | nih.gov |
| Nutrient Sensing (Visceral Adipose) | AMPKα | Increased activity, promoting cellular energy homeostasis. | nih.gov |
| Nutrient Sensing (Visceral Adipose) | mTORC1 | Reduced activity, potentially limiting adipocyte growth. | nih.gov |
| Adipogenesis (Inferred from 17β-E2) | PPARγ, C/EBPα | Suppression of key adipogenic transcription factors. | frontiersin.orgresearchgate.net |
| Inflammation (Adipose Tissue) | Inflammatory Mediators (e.g., TNFα, IL-6) | Decreased levels in aged male mice. | alzdiscovery.org |
Advanced Academic Research Methodologies for 17α Estradiol Studies
In Vitro Assay Systems for Receptor-Ligand Interactions
In the study of 17α-estradiol, a naturally occurring stereoisomer of 17β-estradiol, various in vitro assay systems are employed to elucidate its interactions with estrogen receptors (ERs) and understand its biological activity. mdpi.com While it demonstrates a lower binding affinity for ERα and ERβ compared to 17β-estradiol, its distinct biological effects necessitate detailed investigation. mdpi.combiorxiv.orgnih.gov
Competitive Binding Assays (e.g., Radioligand Binding, ELISA, Fluorescence Polarization)
Competitive binding assays are fundamental in determining the affinity of 17α-estradiol for estrogen receptors. These assays measure the ability of 17α-estradiol to displace a labeled ligand from the receptor, providing a quantitative measure of its binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
Radioligand Binding Assays: This classic technique utilizes a radiolabeled form of a high-affinity estrogen, such as [3H]-17β-estradiol, to bind to the receptor. nih.gov The displacement of this radioligand by increasing concentrations of unlabeled 17α-estradiol is measured, allowing for the calculation of its binding affinity. nih.govresearchgate.net Studies have shown that 17α-estradiol has a considerably lower binding affinity for both ERα and ERβ compared to its 17β isomer. biorxiv.orgnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA formats can also be adapted to study receptor-ligand interactions. In this setup, the estrogen receptor is immobilized, and the competition between a labeled estradiol (B170435) conjugate and unlabeled 17α-estradiol for binding to the receptor is quantified. This method offers a non-radioactive alternative for assessing binding affinity. A competitive enzyme-linked aptamer assay has also been developed for the sensitive detection of 17β-estradiol, a principle that could be applied to study 17α-estradiol. rsc.org
Fluorescence Polarization (FP): FP assays provide a rapid and homogenous method for measuring binding events in solution. nih.gov A fluorescently labeled estradiol derivative is used as a probe. nih.gov When bound to the larger receptor molecule, the probe's rotation is slower, resulting in higher fluorescence polarization. The addition of 17α-estradiol competes for binding, displacing the fluorescent probe and causing a decrease in polarization. This change is directly proportional to the amount of 17α-estradiol bound to the receptor. nih.gov
| Assay Type | Principle | Key Findings for 17α-Estradiol |
| Radioligand Binding Assay | Measures displacement of a radiolabeled ligand from the receptor by 17α-estradiol. nih.govresearchgate.net | Demonstrates significantly lower binding affinity for ERα and ERβ compared to 17β-estradiol. biorxiv.orgnih.gov |
| ELISA | Competition between a labeled estradiol and 17α-estradiol for binding to an immobilized receptor. | Provides a non-radioactive method to quantify binding affinity. |
| Fluorescence Polarization | Measures changes in the rotation of a fluorescently labeled estradiol upon displacement by 17α-estradiol. nih.gov | Offers a rapid, solution-based assay to determine binding constants. |
Cell-Based Reporter Gene Systems (e.g., ERE-Luciferase, GFP Expression Systems)
Cell-based reporter gene assays are crucial for assessing the functional consequences of 17α-estradiol binding to estrogen receptors, specifically its ability to activate or inhibit gene transcription. These systems utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of an estrogen response element (ERE).
ERE-Luciferase Systems: In these assays, cells are engineered to contain a plasmid with an ERE sequence linked to the luciferase gene. indigobiosciences.com Upon binding of an estrogenic compound like 17α-estradiol to the endogenous or co-transfected estrogen receptor, the receptor-ligand complex binds to the ERE, driving the expression of luciferase. The resulting luminescence is a measure of the transcriptional activity. indigobiosciences.com Studies using ERE-luciferase assays have confirmed that 17α-estradiol can elicit transcriptional activation through estrogen receptors, though often to a lesser extent than 17β-estradiol. mdpi.com The Chemically Activated LUciferase eXpression (CALUX) bioassay is a notable example of a highly sensitive and specific reporter cell line system. oup.com
GFP Expression Systems: Similar to luciferase systems, GFP expression systems use green fluorescent protein as the reporter. The binding of 17α-estradiol to the estrogen receptor initiates the transcription of GFP, and the resulting fluorescence can be quantified. These systems are particularly useful for single-cell imaging and high-throughput screening to assess the estrogenic activity of compounds. nih.gov
| Reporter System | Principle | Application in 17α-Estradiol Research |
| ERE-Luciferase | Ligand-activated ER binds to an Estrogen Response Element (ERE), driving luciferase expression. indigobiosciences.com | Quantifies the dose-dependent transcriptional activation potential of 17α-estradiol. mdpi.com |
| GFP Expression | Ligand-activated ER binds to an ERE, driving Green Fluorescent Protein (GFP) expression. nih.gov | Allows for visualization and quantification of estrogenic activity in living cells. nih.gov |
Advanced Fluorescence-Based Techniques for Receptor Dynamics (e.g., FRET, BRET)
Advanced fluorescence-based techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) provide insights into the dynamic interactions of estrogen receptors in living cells, including dimerization and conformational changes induced by ligand binding.
Förster Resonance Energy Transfer (FRET): FRET-based biosensors can be designed to monitor the conformational changes in the ER ligand-binding domain upon engagement with a ligand like 17α-estradiol. bmbreports.org This technique can also be used to study the dimerization of ERα and ERβ isoforms. bmbreports.org The energy transfer between a donor and acceptor fluorophore provides a real-time readout of these molecular interactions. bmbreports.org
Bioluminescence Resonance Energy Transfer (BRET): BRET is another powerful technique for studying protein-protein interactions in real-time. monash.edu In the context of 17α-estradiol research, BRET can be used to investigate the formation of ERα-ERα homodimers, ERβ-ERβ homodimers, and ERα-ERβ heterodimers. bmbreports.orgnih.gov Studies have shown that α-estradiol can induce a lower BRET ratio compared to 17β-estradiol, indicating differences in the induced receptor conformation or dimerization dynamics. nih.gov BRET assays have been developed to screen for compounds that induce ER dimerization. nih.gov
Cellular and Organotypic Culture Models
Established Cell Lines for Mechanistic Research (e.g., SK-N-SH, MG-63, UMR-106, HEK293T)
A variety of established cell lines are utilized to investigate the specific cellular and molecular effects of 17α-estradiol.
SK-N-SH (Human Neuroblastoma Cells): These cells are used to study the neuroprotective effects of estrogens. Research has demonstrated that both 17α-estradiol and 17β-estradiol can protect SK-N-SH cells from cell death induced by serum deprivation. nih.govnih.govjneurosci.org This suggests that the neuroprotective effects of estrogens may not be solely mediated by the high-affinity binding of 17β-estradiol to classical estrogen receptors. nih.govjneurosci.org
MG-63 (Human Osteosarcoma Cells): This osteoblast-like cell line is a model for studying the effects of estrogens on bone cells. While studies have focused on the effects of 17β-estradiol on IL-6, IL-11, and NF-kappaB expression in these cells, they provide a platform to investigate the potential role of 17α-estradiol in bone metabolism. nih.gov
UMR-106 (Rat Osteosarcoma Cells): This is another widely used osteoblast-like cell line. mdpi.com Interestingly, while 17β-estradiol was found to reduce proliferation and increase alkaline phosphatase activity in UMR-106 cells, the 17α-estradiol isomer showed no such effects, highlighting the stereospecificity of estrogen action in this cell model. nih.govunc.edu
HEK293T (Human Embryonic Kidney Cells): These cells are commonly used for transient transfection studies due to their high transfection efficiency. nih.gov They are often employed in reporter gene assays to study the transcriptional activity of estrogen receptors in response to ligands like 17α-estradiol. nih.gov HEK293 cells have also been used to study the regulation of ERα expression and the role of post-translational modifications like palmitoylation in estrogen signaling. nih.govnih.gov
| Cell Line | Cell Type | Key Research Findings with Estradiols |
| SK-N-SH | Human Neuroblastoma | Both 17α- and 17β-estradiol exhibit neuroprotective effects against serum deprivation-induced cell death. nih.govnih.govjneurosci.org |
| MG-63 | Human Osteosarcoma | 17β-estradiol down-regulates the expression of IL-6, IL-11, and NF-kappaB. nih.gov |
| UMR-106 | Rat Osteosarcoma | 17β-estradiol reduces proliferation and increases alkaline phosphatase activity, whereas 17α-estradiol has no effect. nih.govunc.edu |
| HEK293T | Human Embryonic Kidney | Used for reporter gene assays to study ER transcriptional activity and for investigating ER expression and signaling pathways. nih.govnih.gov |
Primary Cell Isolations and Ex Vivo Tissue Explants
To study the effects of 17α-estradiol in a more physiologically relevant context, researchers utilize primary cell isolations and ex vivo tissue explants.
Primary Cell Isolations: This involves isolating specific cell types directly from tissues. For instance, native human lens epithelial cells have been used to study the effects of 17β-estradiol on cell viability and redox status, demonstrating both mitogenic and anti-oxidative effects at physiological concentrations. nih.gov Such models can be adapted to investigate the specific actions of 17α-estradiol on various primary cell types.
Ex Vivo Tissue Explants: This technique involves culturing small pieces of tissue outside the body, preserving the cellular architecture and interactions. An organotypic culture model of testicular explants from prepubertal rats has been used to study the direct effects of 17β-estradiol on testicular development. nih.govresearchgate.net This model revealed age- and concentration-dependent effects of estradiol on spermatogenesis and steroidogenesis. nih.gov Such ex vivo systems are invaluable for dissecting the direct tissue-level effects of 17α-estradiol, for example, in studying its impact on liver fibrosis. biorxiv.org
Molecular Biology and Gene Editing Approaches
To understand the biological role of 17α-estradiol at a cellular and genetic level, researchers utilize powerful techniques in molecular biology and gene editing. These approaches allow for the investigation of how 17α-estradiol modulates gene and protein expression and for the direct assessment of the function of specific genes within its signaling pathways.
Gene Expression Profiling Techniques (e.g., RT-PCR, RNA-Seq, Western Blot)
Gene expression profiling is fundamental to understanding the molecular mechanisms of 17α-estradiol. These techniques quantify the changes in the expression of specific genes and proteins in response to the compound.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to measure the messenger RNA (mRNA) levels of specific genes. For instance, studies have used RT-PCR to analyze how estradiol treatment affects the mRNA levels of inflammatory genes in cell lines. nih.gov Quantitative real-time RT-PCR (qPCR) provides a sensitive method to quantify transcripts, even those present in low abundance, and has been used to examine the tissue-specific expression of estrogen receptors. gene-quantification.de In studies investigating the effects of estrogens, cells are often treated with the compound, and then RNA is extracted for cDNA synthesis and subsequent qPCR analysis to determine fold changes in gene expression. nih.govnih.gov
RNA-Seq (RNA Sequencing): While not detailed in the provided context for 17α-estradiol specifically, RNA-Seq is a high-throughput sequencing technique that provides a comprehensive, unbiased view of the entire transcriptome (the full range of messenger RNA molecules expressed by an organism). It allows researchers to identify not only known genes affected by 17α-estradiol but also discover novel transcripts and splice variants regulated by the hormone.
Western Blot: This immunological method is used to detect and quantify specific proteins in a sample. In the context of 17α-estradiol research, Western blotting can confirm whether changes in mRNA levels observed by RT-PCR translate to changes in protein levels. For example, it has been used to determine if estradiol treatment alters the degradation of proteins like Iκ-Bα, a key component in the NF-κB signaling pathway. nih.gov This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. nih.gov
Table 1: Examples of Genes and Proteins Analyzed in Estradiol Studies Using Molecular Biology Techniques
| Technique | Analyte | Purpose | Finding | Reference |
| RT-PCR | iNOS, MIP-2, Iκ-Bα mRNA | To measure the effect of estradiol on the expression of inflammatory genes. | Estradiol treatment was shown to inhibit the LPS-induced expression of iNOS and MIP-2 mRNA. | nih.gov |
| RT-PCR | Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) mRNA | To quantify the tissue-specific expression patterns of estrogen receptors. | Both ERα and ERβ were found to have distinct expression patterns across various tissues. | gene-quantification.de |
| Western Blot | Iκ-Bα protein | To analyze the effect of estradiol on the degradation of Iκ-Bα protein, an inhibitor of NF-κB. | Estradiol treatment did not alter the degradation of Iκ-Bα induced by LPS. | nih.gov |
| Western Blot | Phosphorylated IKK | To measure the activation of the IKK kinase, which is upstream of Iκ-Bα. | Estradiol did not influence the LPS-induced phosphorylation of IKK. | nih.gov |
Targeted Mutagenesis and Gene Knockdown/Knockout Strategies for Functional Analysis
To definitively determine the function of a gene in the context of 17α-estradiol's action, researchers employ targeted mutagenesis techniques. The CRISPR/Cas9 system has become a premier tool for this purpose. nih.govnih.gov
CRISPR/Cas9-Mediated Mutagenesis: This powerful gene-editing technology allows for the precise disruption of a target gene. nih.gov The system uses an engineered single-guide RNA (sgRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. The cell's natural DNA repair mechanisms, often non-homologous end joining (NHEJ), can introduce small insertions or deletions (indels) at the break site. nih.gov These indels often cause a frameshift mutation, resulting in a non-functional protein, effectively creating a "knockout" of the gene. nih.govnih.gov
This strategy is invaluable for functional genomics. For example, to understand the specific roles of different estrogen receptors in mediating the effects of 17α-estradiol, researchers can use CRISPR/Cas9 to knock out the genes for each receptor (e.g., esr1, esr2b) in a model organism like the zebrafish. uliege.be By comparing the response to 17α-estradiol in wild-type versus knockout animals, the specific function of the receptor can be elucidated. uliege.be This approach has been successfully used to create knockout mutants for functional analysis in various organisms, providing a direct link between a gene and a specific biological function or phenotype. researchgate.netresearchgate.net
High-Resolution Analytical Chemistry Techniques in Biological Matrices
The accurate measurement of 17α-estradiol and its metabolites in complex biological samples like serum, urine, and tissue is a significant analytical challenge due to its low abundance and the presence of interfering isomers. nih.gov Advanced analytical chemistry techniques are essential for reliable quantification and metabolic profiling.
Advanced Chromatographic Separations (e.g., HPLC, GC)
Chromatography is the cornerstone of separating 17α-estradiol from other structurally similar steroids before detection.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for the analysis of estrogens. nih.govresearchgate.netmdpi.com The separation of 17α-estradiol from its highly potent isomer, 17β-estradiol, and their common precursor, estrone (B1671321), is a critical and challenging step. nih.gov Researchers have optimized separations using various stationary phases, such as C18 and phenyl-hexyl columns. nih.govmdpi.comresearchgate.net For instance, baseline separation of the dansylated derivatives of 17α-estradiol, 17β-estradiol, and estrone has been achieved on a single phenyl-hexyl column, which was not possible on standard C18 columns where some compounds co-eluted. nih.gov
Gas Chromatography (GC): GC is another powerful technique for steroid analysis. nih.govnih.gov Due to the low volatility of estrogens, a derivatization step is typically required to convert them into more volatile and thermally stable compounds. nih.gov A common method involves a single-step derivatization with reagents like N-(trimethylsilyl)imidazole to form trimethylsilyl (B98337) (TMS) derivatives. nih.govnih.gov These derivatives can then be effectively separated on a GC column, such as a 50% phenyl polysilphenylene-siloxane bonded phase column. nih.gov
Table 2: Comparison of Chromatographic Methods for 17α-Estradiol Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas & Conditions | Derivatization | Application | Reference |
| GC-MS/MS | 50% phenyl polysilphenylene-siloxane | Helium carrier gas with temperature programming | Yes, with N-(trimethylsilyl)imidazole | Simultaneous measurement of 17α-E2, 17β-E2, and Estrone in human serum | nih.gov |
| HPLC-MS/MS | Phenomenex Kinetex Phenyl-Hexyl | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Yes, with dansyl chloride | Simultaneous analysis of 17α-E2, 17β-E2, and Estrone in biological samples | nih.gov |
| HPLC-FLD | Phenomenex C18 | Acetonitrile-water (55:45, V/V) | Yes, with p-nitrobenzoyl chloride | Determination of 17α-E2 and 17β-E2 in urine | researchgate.netresearchgate.net |
| HPLC-FLD | InfinityLab Poroshell 120 EC-C18 | Gradient of water with 0.1% formic acid and methanol | Yes, with dansyl chloride | Quantification of estradiol and its metabolites in serum and saliva | mdpi.com |
Mass Spectrometry-Based Quantification and Metabolite Identification
Mass spectrometry (MS), especially when coupled with chromatography (LC-MS or GC-MS), is the gold standard for the sensitive and specific quantification of estrogens. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is particularly powerful. nih.gov In this technique, the estrogen molecule (or its derivative) is ionized, and the resulting molecular ion (the precursor ion) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), creating a unique pattern of product ions. nih.gov By monitoring a specific transition from a precursor ion to a product ion (a technique called Selected Reaction Monitoring, or SRM), analysts can achieve exceptional specificity and sensitivity, enabling the quantification of 17α-estradiol at picogram per milliliter (pg/mL) levels in biological fluids. nih.govnih.gov This approach minimizes interference from the sample matrix and distinguishes between isomers that may be difficult to separate chromatographically. nih.gov
For example, a GC-MS/MS method can use the molecular ion of bis(TMS)-17α-E2 at m/z 416 as the precursor ion, which fragments to produce a characteristic product ion for quantification. nih.gov Similarly, LC-MS/MS methods can quantify 17α-estradiol in bovine serum with limits of quantification as low as 30 pg/mL. nih.gov
Stable Isotope Tracing for Metabolic Flux Analysis
Metabolic flux analysis using stable isotope tracers is a sophisticated technique for studying the dynamic aspects of metabolism. nih.govnih.gov This approach allows researchers to track the movement of atoms through metabolic pathways, providing quantitative rates of synthesis and conversion (fluxes) rather than just static concentration measurements. mdpi.comspringernature.com
The principle involves introducing a metabolic precursor labeled with a heavy, non-radioactive (stable) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govcreative-proteomics.com The biological system then processes this labeled precursor. By using mass spectrometry to measure the rate of appearance of the heavy isotope in downstream products, researchers can map and quantify the flow through specific metabolic pathways. nih.govspringernature.com
In the context of 17α-estradiol research, one could administer a labeled precursor like ¹³C-estrone. By tracking the appearance of labeled ¹³C in the 17α-estradiol pool over time, it would be possible to determine the in vivo rate of its formation from estrone. This provides invaluable insight into the dynamics of estrogen metabolism that cannot be obtained from concentration measurements alone. nih.govnih.gov This technique, often referred to as fluxomics, is a powerful tool for understanding how metabolic networks are regulated in health and disease. nih.govmdpi.com
Computational and Systems Biology Approaches
Advanced academic research into 17α-estradiol has increasingly utilized computational and systems biology approaches to elucidate its mechanisms of action. These in silico methods provide powerful tools to model and simulate complex biological processes, offering insights that are often difficult to obtain through traditional experimental techniques alone.
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking and dynamics simulations are pivotal computational techniques for investigating the interactions between 17α-estradiol and its biological targets at an atomic level. These methods predict the preferred binding orientation and affinity of a ligand to a receptor and analyze the stability and conformational changes of the resulting complex over time.
Molecular docking studies are often employed to screen large libraries of compounds and to understand the structural basis of ligand binding. For estrogens, including estradiol isomers, docking helps in ranking potential binders to estrogen receptors (ERs) and prioritizing them for experimental testing. nih.gov The inclusion of a known agonist like 17β-estradiol in docking studies serves as a reference to score and validate the binding predictions for other ligands. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the receptor-ligand interactions. By simulating the movements of atoms over time, MD can reveal conformational changes in the receptor upon ligand binding, which is crucial for its function. For instance, the binding of an agonist to the ligand-binding domain (LBD) of the estrogen receptor induces a specific repositioning of the H12 helix, a critical step for receptor activation. nih.gov All-atom molecular dynamics simulations have been used to study the interaction of 17β-estradiol with DNA, demonstrating that it can intercalate into the DNA at estrogen response elements (EREs). nih.gov These simulations, performed using software like NAMD and force fields like CHARMM, help in understanding how excess estradiol might interfere with processes that depend on DNA binding. nih.gov
Such computational approaches have also been used to study the interaction of estradiol derivatives with other molecules and materials, such as the sorption of 17α-ethinyl estradiol on membranes, which is relevant for environmental science applications. nih.gov
Homology Modeling for Enzyme Structure-Function Prediction
When the crystal structure of a protein is unknown, homology modeling can be used to build a three-dimensional model based on the known structure of a related homologous protein. This technique is particularly valuable for studying enzymes that metabolize 17α-estradiol or for modeling estrogen receptors themselves.
A molecular model of the human estrogen receptor, for example, was developed based on its sequence homology with α1-antitrypsin, a protein with a known crystal structure. nih.gov This model successfully identified a putative ligand-binding pocket containing amino acid residues known to be critical for binding both agonists and antagonists. nih.gov The model suggested that ligand binding could alter the hydrogen-bonding pattern, initiating a conformational change that affects receptor dimerization and subsequent interaction with DNA. nih.gov Such models can accommodate various steroidal estrogens and provide a structural framework for understanding their structure-activity relationships. nih.gov
Homology modeling is also crucial for studying the enzymes involved in the metabolism of estrogens, such as the cytochrome P450 (CYP) family. For example, 17α-ethinylestradiol is primarily metabolized by CYP3A4. nih.gov Understanding the structure of these enzymes through homology modeling can help predict how genetic variations or co-administered drugs might affect the metabolism of 17α-estradiol, leading to potential drug-drug interactions. nih.gov
Network Analysis of Drug-Target Interactions and Cellular Signaling Pathways
Systems biology utilizes network analysis to map the complex web of interactions between drugs, their targets, and the cellular signaling pathways they modulate. This approach provides a holistic view of the biological effects of a compound like 17α-estradiol.
Studies on estradiol-treated human umbilical vein endothelial cells (HUVEC) have used integrative analysis of miRNA and mRNA expression data to construct regulatory networks. mdpi.comnih.govresearchgate.net By combining microarray data with bioinformatics tools like Ingenuity Pathway Analysis (IPA), JASPAR, and TRANSFAC, researchers have identified hundreds of miRNA-target interactions. mdpi.comnih.govresearchgate.net For example, one study identified 588 such interactions, where upregulated miRNAs were paired with downregulated target mRNAs and vice-versa, in response to 17β-estradiol. mdpi.comnih.gov
This network analysis has highlighted key canonical pathways regulated by estradiol, including:
Hypoxia signaling mdpi.comnih.gov
Integrin signaling mdpi.comnih.gov
Ephrin receptor signaling mdpi.comnih.gov
Regulation of actin-based motility by Rho mdpi.comnih.gov
Cadherin binding nih.gov
Cell adhesion molecule binding nih.gov
Furthermore, studies focusing specifically on 17α-estradiol have revealed its impact on distinct signaling networks. In the hypothalamus of mice, 17α-estradiol was found to balance two opposing signaling networks that regulate metabolism and synapse activity. elifesciences.org It has also been shown to selectively activate AMP-activated protein kinase (AMPKα) and reduce the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) in visceral adipose tissue, but not in liver or muscle. nih.gov This tissue-specific modulation of key nutrient-sensing pathways highlights the nuanced effects of 17α-estradiol. nih.gov
The table below summarizes some of the key signaling pathways identified through network analysis of estradiol's effects.
| Category | Signaling Pathway | Key Findings | Reference |
| Vascular Function | Hypoxia Signaling | Identified as a canonical pathway regulated by estradiol in HUVEC. | mdpi.comnih.gov |
| Integrin Signaling | Identified as a canonical pathway regulated by estradiol in HUVEC. | mdpi.comnih.gov | |
| Ephrin Receptor Signaling | Identified as a canonical pathway regulated by estradiol in HUVEC. | mdpi.comnih.gov | |
| Cadherin Binding | Associated with networks mediated by JUN and REPIN1. | nih.gov | |
| Metabolic Regulation | AMPKα Signaling | Activated by 17α-estradiol in visceral adipose tissue. | nih.gov |
| mTORC1 Signaling | Reduced activity in visceral adipose tissue due to 17α-estradiol. | nih.gov | |
| Neuro-endocrine Regulation | Hypothalamic Signaling | 17α-estradiol balances opposing networks of metabolism and synapse activity. | elifesciences.org |
Future Directions and Emerging Research Avenues for 17α Estradiol
Elucidation of Uncharacterized Receptor Interactions and Downstream Effectors
A primary frontier in 17α-estradiol research is the identification and characterization of novel receptor interactions beyond the classical nuclear estrogen receptors (ERα and ERβ). Although it binds to ERα and ERβ with significantly lower affinity and potency compared to its stereoisomer 17β-estradiol, emerging evidence suggests its involvement in non-genomic signaling pathways that are independent of or divergent from classical ER-mediated transcription. nih.govwikipedia.org
Future research will likely focus on:
Membrane-Associated Estrogen Receptors: The existence of estrogen receptors at the plasma membrane that mediate rapid, non-genomic effects is now well-established for 17β-estradiol. frontiersin.orgnih.gov These rapid signaling events can involve the activation of kinase cascades like PI3K/AKT and ERK1/2. frontiersin.orgnih.gov A crucial area of investigation is to determine the extent to which 17α-estradiol interacts with these membrane receptors and to characterize the downstream consequences of such binding. For instance, while 17α-estradiol is not a ligand for the G protein-coupled estrogen receptor (GPER), its potential interaction with other membrane-associated ER isoforms remains an open question. wikipedia.orgyoutube.com
Novel Receptor Targets: A significant finding is that 17α-estradiol may be the primary endogenous ligand for the brain-expressed ER-X, binding to it with greater potency than 17β-estradiol. wikipedia.orgwikipedia.org This discovery opens a major research avenue to fully characterize ER-X, its tissue distribution, and its physiological roles, particularly in neuroprotection. nih.govwikipedia.org
Receptor-Independent Mechanisms: Some effects of steroid hormones, such as antioxidant actions, can be independent of specific receptor binding. nih.gov Investigating the direct physicochemical properties of 17α-estradiol and its ability to modulate cellular function through non-receptor-mediated mechanisms is a critical area for future studies.
The table below summarizes the known and potential receptor interactions for 17α-estradiol, highlighting areas for future exploration.
| Receptor/Target | Binding Affinity/Potency of 17α-Estradiol | Known/Potential Downstream Effectors | Research Focus |
| Estrogen Receptor α (ERα) | ~40-fold lower affinity than 17β-estradiol. nih.gov Preferential affinity over ERβ. wikipedia.org | Classical genomic pathways (gene transcription). frontiersin.org | Differentiating genomic vs. non-genomic signaling contributions. |
| Estrogen Receptor β (ERβ) | Lower affinity than for ERα. wikipedia.org | Classical genomic pathways. nih.gov | Exploring subtype-specific physiological roles. |
| ER-X (Brain-Expressed) | Higher potency than 17β-estradiol. wikipedia.orgwikipedia.org | Largely uncharacterized. Potential role in neuroprotection. wikipedia.org | Full characterization of receptor and signaling cascade. |
| G Protein-Coupled Estrogen Receptor (GPER) | No significant binding affinity. wikipedia.org | N/A | Confirming lack of interaction in diverse cell types. |
| Membrane ER Isoforms | Largely unknown. | PI3K/AKT, ERK, Protein Kinase C (PKC). frontiersin.orgnih.gov | Characterizing binding affinities and functional outcomes. |
In-Depth Analysis of Epigenomic and Transcriptomic Landscapes in Diverse Cellular Contexts
The influence of 17α-estradiol on the epigenome and transcriptome is a nascent field with immense potential. While classical estrogen signaling involves direct binding of the ER/ligand complex to Estrogen Response Elements (EREs) on DNA, it is now understood that ERs can also regulate gene expression indirectly by interacting with other transcription factors like AP-1 and Sp1. nih.govnih.gov This provides a mechanism through which 17α-estradiol, even as a weak ER agonist, could exert significant biological effects.
Future research should prioritize:
Global Gene Expression Profiling: Utilizing RNA-sequencing (RNA-seq) to create comprehensive maps of the genes up- or down-regulated by 17α-estradiol in various cell types (e.g., neurons, osteoblasts, skin cells). This will help identify novel biological pathways modulated by the compound.
Epigenetic Modifications: Investigating the impact of 17α-estradiol on epigenetic marks, such as DNA methylation and histone modifications (e.g., acetylation, methylation). These modifications can lead to stable changes in gene expression patterns, and understanding them is key to deciphering the long-term effects of the compound.
Non-coding RNA Regulation: Exploring the role of 17α-estradiol in regulating the expression of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are critical regulators of gene expression at the post-transcriptional level.
The following table outlines potential research targets in the transcriptomic and epigenomic analysis of 17α-estradiol.
| Research Area | Technique | Potential Targets/Pathways to Investigate | Rationale |
| Transcriptomics | RNA-Sequencing (RNA-seq) | Genes related to cell survival, neuroprotection, mitochondrial function, and skin homeostasis. | To identify novel cellular pathways regulated by 17α-estradiol beyond its known effects. |
| Epigenomics (DNA Methylation) | Bisulfite Sequencing | Promoters of genes identified through RNA-seq to correlate expression changes with methylation status. | To understand if 17α-estradiol induces stable, heritable changes in gene expression. |
| Epigenomics (Histone Modification) | ChIP-Sequencing (Chromatin Immunoprecipitation) | Histone marks (e.g., H3K4me3, H3K27ac) at regulatory regions of target genes. | To elucidate the mechanisms of gene activation or repression. |
| Non-coding RNA Profiling | miRNA/lncRNA sequencing | miRNAs and lncRNAs known to be involved in steroid hormone signaling or specific cellular processes. | To discover post-transcriptional regulatory networks controlled by 17α-estradiol. |
Development of Novel In Vitro and Organoid Models for Complex Biological Systems
To bridge the gap between basic cellular assays and in vivo studies, the development of more sophisticated model systems is essential. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment and cellular interactions present in living tissues.
Emerging research avenues include:
Organoid Cultures: Establishing and utilizing organoid models (e.g., brain, skin, or intestinal organoids) to study the effects of 17α-estradiol in a three-dimensional (3D), multi-cellular context that more closely mimics organ physiology. This would be particularly valuable for investigating its neuroprotective effects or its role in skin biology.
Microfluidic "Organ-on-a-Chip" Systems: Employing organ-on-a-chip technology to model specific physiological or pathological processes. For example, a "skin-on-a-chip" model could be used to study the compound's effect on hair follicle cycling under controlled conditions.
Co-culture Systems: Developing co-culture models that include multiple cell types to study intercellular signaling. For instance, a co-culture of neurons and glial cells could provide deeper insights into the neuroprotective mechanisms of 17α-estradiol.
These advanced models will allow for a more nuanced understanding of how 17α-estradiol functions within a complex biological system, providing more translatable data for potential therapeutic applications.
Exploration of Inter-Kingdom Signaling Modulations and Environmental Interactions
The biological activity of steroids is not confined to the organism that produces them. They can be released into the environment and interact with various microorganisms, and conversely, the host microbiome can metabolize and modify endogenous steroids.
Future research in this area should explore:
Microbiome Interactions: Investigating how the gut, skin, and other microbiomes metabolize 17α-estradiol and how these metabolites might possess unique biological activities. Conversely, studying how 17α-estradiol might modulate the composition and function of the microbiome itself is a critical area of interest.
Environmental Fate and Activity: As a naturally occurring steroid, 17α-estradiol is part of the environmental hormonal landscape. Research is needed to understand its persistence, fate, and potential ecological impact on wildlife, particularly aquatic organisms.
Inter-Kingdom Signaling: Exploring the possibility that 17α-estradiol acts as a signaling molecule between the host (e.g., human) and its associated microbial communities (inter-kingdom signaling). For example, it could influence bacterial gene expression, biofilm formation, or virulence, which in turn could impact host health.
This field represents a paradigm shift, viewing the action of 17α-estradiol not just within the context of a single organism, but as part of a complex web of interactions within an ecosystem.
Q & A
Q. What experimental designs are optimal for assessing the pharmacological activity of Alfatradiol in vitro?
- Methodological Answer: Begin with dose-response studies using cell lines (e.g., human dermal papilla cells) to evaluate Alfatradiol’s effects on hormone-sensitive pathways. Use assays like MTT for cell viability and qPCR for gene expression analysis (e.g., 5α-reductase inhibition). Include negative controls (vehicle-only treatments) and positive controls (e.g., finasteride). Replicates (n ≥ 3) and statistical methods (ANOVA with Tukey’s post hoc test) should be predefined to ensure reproducibility .
Q. How can researchers validate the purity and stability of Epiestradiol in experimental preparations?
- Methodological Answer: Employ high-performance liquid chromatography (HPLC) or mass spectrometry to verify compound purity. For stability testing, store Epiestradiol under varying conditions (e.g., temperature, pH) and quantify degradation products over time. Document batch numbers, storage protocols, and solvent compatibility in line with chemical safety guidelines .
Q. What ethical approvals are required for preclinical studies involving Epiestrol in animal models?
- Methodological Answer: Obtain approval from institutional animal care and use committees (IACUC). Justify sample size using power analysis to minimize animal use. Include humane endpoints (e.g., tumor size thresholds) and anesthesia protocols. Adhere to ARRIVE guidelines for reporting in vivo experiments .
Advanced Research Questions
Q. How should researchers address contradictory data on the estrogenic vs. anti-estrogenic effects of Epiestradiol across studies?
- Methodological Answer: Conduct a systematic review to identify confounding variables (e.g., cell type specificity, receptor isoform expression). Validate findings using orthogonal methods: ligand-binding assays for receptor affinity, transcriptomics for pathway analysis, and co-culture systems to model tissue-level interactions. Highlight discrepancies in experimental conditions (e.g., serum-free vs. serum-containing media) .
Q. What strategies are effective for integrating multi-omics data to elucidate Alfatradiol’s mechanism of action?
- Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using bioinformatics tools (e.g., weighted gene co-expression networks). Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify hub genes/proteins. Validate candidates via siRNA knockdown or CRISPR-Cas9 editing in relevant models .
Q. How can researchers mitigate bias when interpreting epidemiological data on Epiestrol’s long-term safety?
- Methodological Answer: Use propensity score matching to control for covariates (e.g., age, hormone therapy history). Perform sensitivity analyses to assess unmeasured confounding. Report effect sizes with 95% confidence intervals instead of relying solely on p-values. Collaborate with epidemiologists to refine inclusion/exclusion criteria .
Data Contradiction and Reproducibility
Q. What frameworks are recommended for resolving inconsistencies in hormone receptor binding assays for Alfatradiol?
- Methodological Answer: Standardize assay conditions: receptor source (recombinant vs. native), ligand concentration, and incubation time. Use radiolabeled ligands (e.g., ³H-estradiol) as reference competitors. Report Ki values with Hill slopes to assess cooperativity. Cross-validate results with structural modeling (e.g., molecular docking simulations) .
Q. How should researchers document methodological limitations when studying Epiestradiol’s cross-reactivity with other steroid receptors?
- Methodological Answer: Clearly state assay specificity (e.g., ERα/ERβ selectivity ratios) and potential off-target interactions (e.g., androgen receptors). Use receptor knockout models to confirm specificity. Discuss limitations in the “Results” and “Discussion” sections, proposing follow-up studies (e.g., crystallography) to resolve ambiguities .
Ethical and Reporting Standards
Q. What informed consent elements are critical for clinical trials involving Alfatradiol in vulnerable populations (e.g., postmenopausal women)?
- Methodological Answer: Disclose potential risks (e.g., hormonal fluctuations, dermatological reactions) and benefits (e.g., hair loss mitigation). Use plain-language summaries and visual aids for participant comprehension. Ensure consent forms are translated and culturally adapted for non-native speakers. Archive consent documentation per IRB protocols .
Q. How can researchers ensure compliance with open-data policies when publishing studies on Epiestrol?
- Methodological Answer:
Deposit raw data (e.g., RNA-seq files, HPLC chromatograms) in FAIR-aligned repositories (e.g., Zenodo, NCBI GEO). Provide metadata using standardized templates (e.g., MIAME for microarray data). Cite repository DOIs in the “Data Availability” section. Exclude sensitive patient data unless anonymized and ethically approved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
